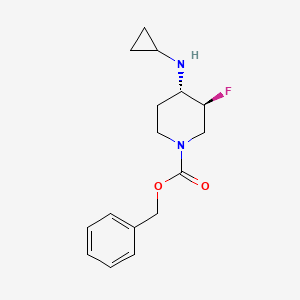

反式-苯甲基 4-(环丙基氨基)-3-氟哌啶-1-羧酸酯

描述

The research on selectively fluorinated hydrocarbons is driven by the need to fine-tune pharmacokinetic properties for applications in agrochemical and pharmaceutical industries. The study described in paper focuses on the benzylic functionalization of phenyl all-cis-2,3,5,6-tetrafluorocyclohexane, which is a compound of interest due to its unique polar aspect imparted by the fluorines positioned on one face of the cyclohexane ring. This characteristic differentiates it from the typically hydrophobic nature of cyclohexanes. The paper outlines a series of chemical reactions, including benzylic bromination, Ritter-type reactions, hydrolysis, oxidative cleavage, and trans-halogenation, to access various building blocks that incorporate the all-cis-tetrafluorocyclohexane ring system.

Synthesis Analysis

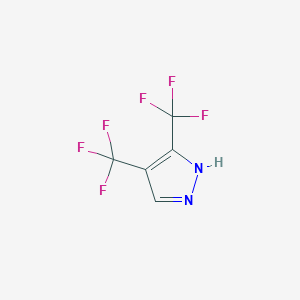

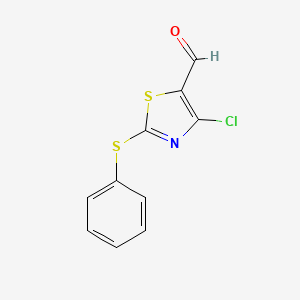

The synthesis pathway begins with the benzylic bromination of phenyl all-cis-2,3,5,6-tetrafluorocyclohexane, followed by Ritter-type reactions to produce benzyl alcohol and benzylacetamide. Further transformations include hydrolysis to yield benzyl amine and syn-amino-alcohol, and oxidative cleavage to obtain carboxylic acid acetamide and pentafluorocyclohexyl carboxylic acid. The latter is then converted into various amides. The study also explores the preferred conformations of these α-fluoroamides through DFT, X-ray structure, and 1H-19F HOESY NMR analysis .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were elucidated using a combination of spectroscopic techniques. The preferred conformations of the α-fluoroamides were investigated using density functional theory (DFT), X-ray crystallography, and heteronuclear Overhauser effect spectroscopy (HOESY) NMR analysis. These methods provided detailed insights into the three-dimensional arrangement of atoms within the molecules, which is crucial for understanding their chemical behavior and potential interactions with biological targets .

Chemical Reactions Analysis

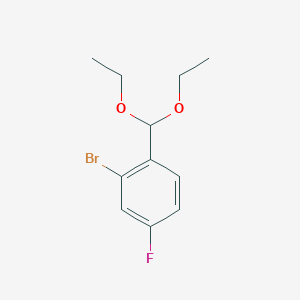

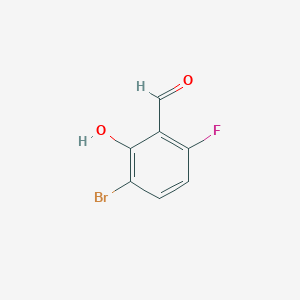

The chemical reactions employed in the study are pivotal for the synthesis of new organofluorine building blocks. The benzylic bromination serves as a key step to access the fluorinated cyclohexane ring system. Subsequent reactions, such as the Ritter-type reaction and oxidative cleavage, demonstrate the versatility of the building blocks and their potential for further functionalization. The trans-halogenation with AgF2 to give benzyl fluoride is another notable reaction, as it introduces a fluorine atom into the benzyl position, further increasing the molecule's potential for diverse chemical applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are influenced by the presence of fluorine atoms. Fluorine's high electronegativity and small size can significantly affect the molecule's polarity, acidity, and metabolic stability. These properties are essential for the development of pharmaceuticals and agrochemicals, as they can impact the compound's bioavailability, distribution, metabolism, and excretion. The study's analysis of the preferred conformations of α-fluoroamides contributes to the understanding of how these properties may manifest in potential applications .

科学研究应用

合成方法和化学合成

具有复杂结构的化合物,例如“反式-苯甲基 4-(环丙基氨基)-3-氟哌啶-1-羧酸酯”,通常在合成化学中受到关注,因为它们具有作为药物或具有特定性质的材料合成中间体的潜力。例如,氟化化合物在药物化学中至关重要,因为它们能够增强药物的生物活性和代谢稳定性。为这些化合物开发实用的合成方法可以显着影响包括药物发现和材料科学在内的各个科学领域。2-氟-4-溴联苯的实用合成方法(非甾体抗炎和镇痛材料制造中的关键中间体)突出了为氟化化合物开发高效合成路线的重要性 (Qiu 等人,2009)。

生物分子相互作用和生物活性

了解复杂分子与生物系统之间的相互作用是一个至关重要的研究领域。具有特定官能团或结构特征的化合物可以用作探测生物途径、充当酶抑制剂或在受体研究中充当配体的工具。例如,苯并恶硼烷已被探索其生物活性,在抗菌、抗真菌和抗原生动物应用中显示出前景。这证明了复杂分子在促进我们对生物过程的理解和治疗剂开发方面的潜力 (Nocentini 等人,2018)。

作用机制

安全和危害

属性

IUPAC Name |

benzyl (3S,4S)-4-(cyclopropylamino)-3-fluoropiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21FN2O2/c17-14-10-19(9-8-15(14)18-13-6-7-13)16(20)21-11-12-4-2-1-3-5-12/h1-5,13-15,18H,6-11H2/t14-,15-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXXHIMMQMBVVGB-GJZGRUSLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2CCN(CC2F)C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]([C@H]1NC2CC2)F)C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7,8-Dihydro-6H-[1,3]dioxolo[4,5-e]isoindole hydrochloride](/img/structure/B3034631.png)

![[1-(4-Chloro-phenyl)-2-pyrrolidin-1-yl-ethyl]-methyl-amine 2hcl](/img/structure/B3034637.png)

![Bis(1-[4-(aminomethyl)piperidin-1-yl]ethan-1-one); oxalic acid](/img/structure/B3034639.png)

![{3-Azabicyclo[3.1.1]heptan-6-yl}methanol hydrochloride](/img/structure/B3034640.png)

![2-Azabicyclo[2.2.1]heptan-6-ol hydrochloride](/img/structure/B3034641.png)